molecular formula C18H19Cl2NO2 B4597109 4-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)methyl]butanamide

4-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)methyl]butanamide

Cat. No.: B4597109
M. Wt: 352.3 g/mol
InChI Key: MBMJUXUNSMUTSW-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)methyl]butanamide is a synthetic organic compound characterized by its complex molecular structure. It is primarily used in various chemical and biological applications due to its unique properties.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)methyl]butanamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Employed in studies related to enzyme inhibition and receptor binding due to its structural properties.

    Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the manufacture of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)methyl]butanamide typically involves the following steps:

    Preparation of 2,4-dichlorophenoxybutanoic acid: This is achieved by reacting 2,4-dichlorophenol with butyric acid under acidic conditions.

    Formation of the amide bond: The 2,4-dichlorophenoxybutanoic acid is then reacted with 4-methylbenzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Large quantities of 2,4-dichlorophenol and butyric acid are reacted in industrial reactors.

    Amide formation: The intermediate is then reacted with 4-methylbenzylamine using industrial-scale coupling agents and reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)methyl]butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)methyl]butanamide involves its interaction with specific molecular targets:

    Molecular Targets: It binds to certain enzymes and receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-dichlorophenoxy)butanoic acid
  • 4-methylbenzylamine
  • 2,4-dichlorophenol

Uniqueness

4-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)methyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its similar compounds.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO2/c1-13-4-6-14(7-5-13)12-21-18(22)3-2-10-23-17-9-8-15(19)11-16(17)20/h4-9,11H,2-3,10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMJUXUNSMUTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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